2-(2-Propynyloxy)benzenecarbaldehyde
Overview
Description
2-(2-Propynyloxy)benzenecarbaldehyde is an organic compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . It is also known as 2-(2-Propyn-1-yloxy)-benzaldehyde. This compound is characterized by the presence of a propynyloxy group attached to a benzene ring, which also bears an aldehyde functional group. It appears as a yellow to orange crystalline or powdery substance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propynyloxy)benzenecarbaldehyde typically involves the reaction of 2-bromobenzaldehyde with propargyl alcohol in the presence of a base such as triethylamine[2][2]. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the propargyloxy group. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality[2][2].
Chemical Reactions Analysis
Types of Reactions: 2-(2-Propynyloxy)benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-Propynyloxy)benzoic acid.
Reduction: 2-(2-Propynyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-(2-Propynyloxy)benzenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and fluorescent compounds.
Mechanism of Action
The mechanism of action of 2-(2-Propynyloxy)benzenecarbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The propynyloxy group can also participate in reactions that modify the activity of enzymes or other proteins. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
- 2-(2-Propynyloxy)benzyl alcohol
- 2-(2-Propynyloxy)benzoic acid
- 2-(2-Propynyloxy)benzene
Comparison: 2-(2-Propynyloxy)benzenecarbaldehyde is unique due to the presence of both an aldehyde group and a propynyloxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis compared to its similar compounds .
Properties
IUPAC Name |
2-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEERMPFPCWSJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342568 | |
Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29978-83-4 | |
Record name | 2-(2-Propynyloxy)benzenecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Propargyloxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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